The compound "2-Naphthyl alpha-D-glucopyranoside" is not directly mentioned in the provided papers, but there is a closely related compound that has been studied for its potential pharmacological applications. The compound 2-(β-d-glucopyranosyl)-4(5)-(2-naphthyl)-imidazole, which shares the 2-naphthyl moiety with 2-Naphthyl alpha-D-glucopyranoside, has been identified as a potent inhibitor of glycogen phosphorylase, an enzyme that plays a crucial role in glycogen metabolism1. This enzyme is a target for therapeutic intervention in various metabolic disorders, including diabetes, cardiovascular diseases, and certain cancers.
One method for the synthesis of 2-Naphthyl alpha-D-glucopyranoside involves the condensation of dimeric 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-alpha-D-glucopyranosyl chloride with 4-methylumbelliferone. This reaction yields 4-methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-oximino-alpha-D-arabino-hexopyranoside. Subsequent acetylation, reduction with borane in oxolane, and further acetylation results in the formation of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside [].
The inhibition of glycogen phosphorylase by 2-(β-d-glucopyranosyl)-4(5)-(2-naphthyl)-imidazole is significant due to the enzyme's role in the breakdown of glycogen into glucose, which is a critical process in maintaining blood sugar levels. The compound mentioned in the first paper1 has been synthesized and shown to be the most effective nanomolar glucose-derived inhibitor of the enzyme, with a Ki value of 31 nM. This suggests that the mechanism of action involves the competitive inhibition of the active site of glycogen phosphorylase, thereby preventing the breakdown of glycogen and potentially reducing hyperglycemia in diabetic patients.
The strong inhibition of glycogen phosphorylase by compounds related to 2-Naphthyl alpha-D-glucopyranoside could lead to new treatments for diabetes. By modulating glycogen metabolism, these inhibitors can help in controlling blood glucose levels, which is a fundamental aspect of diabetes management1.
Glycogen metabolism is also implicated in cardiovascular diseases and certain cancers. Inhibitors like the one studied in paper1 could potentially be used to alter the metabolic pathways in these diseases, offering a new avenue for therapeutic intervention.
Another application is the synthesis of enantioselective compounds that can act as ligands for metabotropic receptors. The second paper2 describes the synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid, a potent metabotropic receptor ligand, using a catalytic Michael addition process that involves a compound with the 2-naphthyl group. This showcases the versatility of naphthyl-containing compounds in the synthesis of biologically active molecules.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4